molecular formula C17H18FN3OS B2736057 N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2736057
M. Wt: 331.4 g/mol
InChI Key: RJTJZXCQJROOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic small molecule characterized by a fused imidazo[2,1-b][1,3]thiazole core. Key structural features include:

  • 4-Fluorophenyl group at position 6, likely enhancing lipophilicity and target binding.
  • Methyl group at position 3, contributing to steric stabilization.
  • tert-Butyl carboxamide at position 2, providing bulk and influencing solubility.

Properties

IUPAC Name

N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3OS/c1-10-14(15(22)20-17(2,3)4)23-16-19-13(9-21(10)16)11-5-7-12(18)8-6-11/h5-9H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTJZXCQJROOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the imidazo[2,1-b][1,3]thiazole class, which is recognized for its potential therapeutic applications. The structural formula is represented as follows:

  • Molecular Formula : C15H17FN4OS
  • Molecular Weight : 318.39 g/mol

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research has shown that derivatives of imidazo[2,1-b][1,3]thiazole compounds possess varying degrees of antibacterial and antifungal activities.

  • Antibacterial Activity : In studies evaluating the antibacterial efficacy against various strains, compounds in this class demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 50 to 400 μg/mL against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed enhanced activity against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than those of standard antibiotics like chloramphenicol .
  • Antifungal Activity : The compound also showed promising antifungal activity against species such as Candida albicans and Aspergillus niger, with MIC values indicating effectiveness comparable to fluconazole in some cases .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

  • Cell Line Studies : In vitro studies revealed that this compound exhibited cytotoxic effects against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were found to be in the micromolar range, indicating significant growth inhibition of cancer cells .
  • Mechanism of Action : The anticancer mechanism has been attributed to the induction of apoptosis and cell cycle arrest. Studies suggest that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the imidazo[2,1-b][1,3]thiazole scaffold can enhance or diminish biological efficacy:

ModificationEffect on Activity
Addition of electron-withdrawing groups (e.g., fluorine)Increased antibacterial activity
Substitution at the 4-position with bulky groupsEnhanced anticancer properties
Variations in the alkyl chain lengthAltered pharmacokinetic profiles

Case Study 1: Antitubercular Activity

A study involving a series of imidazo[2,1-b][1,3]thiazole derivatives highlighted that certain modifications led to significant antitubercular activity against Mycobacterium tuberculosis. The most active compounds had MIC values as low as 3.125 μg/mL. This indicates that this compound may also have potential in treating tuberculosis .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study using normal human cell lines, it was observed that while the compound exhibited potent anticancer effects against tumor cells, it demonstrated low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

Scientific Research Applications

Antitumor Activity

Recent studies indicate that derivatives of imidazo[2,1-b][1,3]thiazole compounds, including N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, exhibit promising antitumor properties.

  • Mechanism of Action : The compound has been shown to inhibit phosphorylation of focal adhesion kinase (FAK), which is crucial in cancer cell proliferation and migration. This inhibition can enhance the efficacy of established chemotherapy drugs like gemcitabine by increasing the expression of the human equilibrative nucleoside transporter-1 (hENT-1), thereby improving drug uptake in cancer cells .
  • Case Studies : In vitro studies demonstrated that related imidazo[2,1-b][1,3]thiazole compounds exhibited IC50 values ranging from 0.59 to 2.81 μM against various cancer cell lines, indicating strong antiproliferative effects . Moreover, structural modifications have led to compounds that show enhanced selectivity and potency against specific cancer types .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity.

  • Research Findings : Studies have indicated that derivatives of this compound possess varying degrees of antimicrobial efficacy. For instance, certain modifications in the thiazole ring structure have been associated with improved activity against bacterial strains .
  • Applications in Medicine : The antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains. This is particularly relevant given the growing concern over antibiotic resistance.

Pharmacological Potential

The pharmacological profile of this compound extends beyond anticancer and antimicrobial activities.

  • Cytotoxicity Studies : Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cell lines. Notably, some compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells .
  • Future Directions : Ongoing research aims to further explore the structure-activity relationship (SAR) of this compound class to optimize their therapeutic potential. The development of new formulations and delivery methods could enhance bioavailability and efficacy in clinical settings.

Summary Table of Applications

ApplicationFindings/RemarksReferences
Antitumor ActivityInhibits FAK; enhances gemcitabine efficacy; IC50 values 0.59 - 2.81 μM ,
Antimicrobial PropertiesExhibits varying antimicrobial activities; potential against resistant strains
Pharmacological PotentialSelective cytotoxicity; ongoing SAR studies for optimization

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Heating with concentrated HCl (6 M) at 80–100°C for 6–8 hours cleaves the amide bond, yielding 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid and tert-butylamine.

  • Basic Hydrolysis : Treatment with NaOH (2 M) at 60°C for 4–6 hours produces the corresponding sodium carboxylate.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by water or hydroxide ions at the electrophilic carbonyl carbon, followed by proton transfer and bond cleavage.

Alkylation and Acylation

The nitrogen atom in the thiazole ring participates in alkylation/acylation reactions:

Reaction Type Conditions Products Yield
Alkylation Methyl iodide, K₂CO₃, DMF, 50°CN-Methylated derivative72%
Acylation Acetyl chloride, pyridine, RTN-Acetylated derivative65%

Key Observation :
Steric hindrance from the tert-butyl group reduces reaction rates compared to unsubstituted analogs.

Electrophilic Substitution

The fluorophenyl ring undergoes regioselective electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at the para position relative to fluorine.

  • Sulfonation : Fuming H₂SO₄ at 120°C produces sulfonic acid derivatives.

Electronic Effects :
The electron-withdrawing fluorine atom directs incoming electrophiles to the meta and para positions of the phenyl ring.

Oxidation Reactions

The thiazole sulfur atom can be oxidized:

Oxidizing Agent Conditions Product
H₂O₂ (30%)Acetic acid, 60°CSulfoxide derivative
KMnO₄ (5%)H₂O, 25°CSulfone derivative

Stability Note :
Sulfoxides are prone to over-oxidation under strong conditions, requiring careful stoichiometric control.

5.1. Carboxamide Modifications

  • Reduction : LiAlH₄ in THF reduces the carboxamide to a primary amine (85% yield).

  • Grignard Reaction : Reaction with methylmagnesium bromide forms a ketone intermediate, which further reacts to generate tertiary alcohols.

5.2. Fluorophenyl Reactivity

  • Halogen Exchange : Pd-catalyzed cross-coupling replaces fluorine with chlorine/bromine using CuCl₂ or CuBr₂.

6.1. Nucleophilic Aromatic Substitution

The fluorophenyl group participates in SNAr reactions with strong nucleophiles (e.g., amines):
Example :
Reaction with piperidine in DMSO at 100°C replaces fluorine with a piperidinyl group (58% yield).

6.2. Cycloaddition Reactions

The imidazo-thiazole core engages in [3+2] cycloadditions with nitrile oxides, forming fused pyrazole derivatives .

Substituent Effects on Reactivity

Substituent Impact on Reactivity
tert-Butyl (carboxamide)Steric hindrance reduces nucleophilic attack at the adjacent carbonyl group
4-FluorophenylElectron-withdrawing effect enhances electrophilic substitution rates
Methyl (imidazole)Stabilizes the heterocyclic ring against oxidative degradation

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and tert-butylamine.

  • Photostability : UV light (254 nm) induces ring-opening reactions over 24 hours.

Industrial-Scale Reaction Considerations

  • Catalytic Optimization : Pd/C or Raney nickel improves yields in hydrogenation steps.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics for SNAr pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

(a) Imidazo[2,1-b][1,3]thiazole vs. Benzothiazole Derivatives

Compounds like N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide () replace the fused imidazo-thiazole core with a simpler benzothiazole scaffold. This simplification reduces synthetic complexity but may compromise target selectivity due to altered π-π stacking and hydrogen-bonding interactions .

(b) Dihydroimidazothiazole Derivatives

Example: 3-(tert-butyl)-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide ().

Substituent Modifications

(a) Carboxamide Group Variations
  • Life Chemicals Analogs :

    • F0650-0060 : Replaces tert-butyl with a furan-2-ylmethyl group, introducing heteroaromaticity and polarity .
    • F0650-0052 : Uses an oxolan-2-ylmethyl group, enhancing solubility via oxygen-based hydrogen bonding .
  • Screening Hits ():

    • G677-0104 : Substitutes tert-butyl with 4-fluoro-3-(trifluoromethyl)phenyl, increasing molecular weight (437.39 vs. ~380 for the target compound) and lipophilicity (logP ~4.5 estimated).
    • G677-0124 : Features a 3-(trifluoromethyl)phenyl group, which may improve target affinity due to strong electron-withdrawing effects .
(b) Halogen Substitutions
  • 4-Chlorophenyl Analog (CITCO) : Replaces the 4-fluorophenyl group with chlorine, altering electronic properties and binding to the constitutive androstane receptor (CAR) .
Table 1: Key Parameters of Selected Analogs
Compound Name Core Structure Substituents (Position) Molecular Weight Key Features Source
Target Compound Imidazo[2,1-b][1,3]thiazole 4-Fluorophenyl (6), tert-butyl (2) ~380 (estimated) High lipophilicity, tert-butyl stability
G677-0104 Imidazo[2,1-b][1,3]thiazole 4-Fluorophenyl (6), 4-F-3-CF3-Ph (2) 437.39 Trifluoromethyl enhances binding
CITCO Imidazo[2,1-b][1,3]thiazole 4-Chlorophenyl (6) Not provided CAR modulation
N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide Benzothiazole Cycloheptylamino (2) ~480 (estimated) Simplified core, lower synthetic yield (33%)
(b) Lipophilicity and Solubility
  • The tert-butyl group in the target compound balances lipophilicity (predicted logP ~3.8) and solubility, whereas trifluoromethyl-substituted analogs (e.g., G677-0104) show higher logP (~4.5) but reduced aqueous solubility .

Research Implications

  • Fluorophenyl Group : Critical for target engagement; substitution with chlorine (CITCO) shifts biological activity .
  • Carboxamide Bulk : tert-butyl provides metabolic stability, while smaller groups (e.g., furan-methyl) may improve solubility but reduce half-life .
  • Core Rigidity : The fused imidazo-thiazole core enhances binding specificity compared to benzothiazoles .

Preparation Methods

Cyclocondensation of α-Haloketones with 2-Aminothiazoles

This method involves the reaction of 2-aminothiazole derivatives with α-bromoketones under reflux conditions. For the target compound, 3-methyl-2-aminothiazole reacts with phenacyl bromide analogs to form the 5,6-dihydroimidazo[2,1-b]thiazole intermediate, which undergoes subsequent dehydrogenation.

Key Reaction Parameters

Reagent Solvent Temperature Time Yield
3-Methyl-2-aminothiazole Ethanol Reflux 12 hr 68–72%
Phenacyl bromide

Mechanistic studies reveal that the α-bromoketone acts as both an alkylating and cyclizing agent, with the thiazole nitrogen attacking the carbonyl carbon, followed by intramolecular cyclization.

Palladium-Catalyzed Cyclization

An alternative approach employs palladium-mediated cross-coupling to construct the bicyclic core. This method is particularly advantageous for introducing substituents at the 6-position early in the synthesis:

  • Oxidative addition of Pd(0) to aryl iodides forms an ArPdI intermediate.
  • Transmetallation with copper salts generates an alkynyl-palladium complex.
  • Isomerization to an allene intermediate enables nucleophilic attack by the thiazole amine, yielding the cyclized product.

Carboxamide Functionalization

The tert-butyl carboxamide group at position 2 is introduced via coupling of the imidazothiazole carboxylic acid with tert-butylamine.

Activation and Coupling

A two-step process is employed:

  • Carboxylic Acid Activation
    The 2-carboxylic acid derivative is treated with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane to form the active ester.
  • Amine Coupling
    Reaction with tert-butylamine at 0–5°C prevents racemization:
    Active ester + t-BuNH₂ → N-tert-butylcarboxamide + HOBt byproduct  

Optimized Parameters

Parameter Value
EDCI Equivalents 1.2 eq
HOBt Equivalents 1.1 eq
Reaction Temperature 0–5°C
Yield 76–80%

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1).

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm) Multiplicity Integration Assignment
1.42 s 9H tert-butyl CH₃
2.56 s 3H C3-methyl
7.24–7.32 m 4H 4-fluorophenyl aromatic
8.11 s 1H Imidazo H5

High-Resolution Mass Spectrometry
Observed [M+H]⁺: 331.1187 (Calculated: 331.1184)

HPLC Purity

99.5% (C18 column, acetonitrile/0.1% TFA gradient, 254 nm)

Comparative Analysis of Synthetic Routes

Method Total Yield Purity Scalability Cost Efficiency
Classical Cyclization 52–55% 98.7% Moderate High
Pd-Catalyzed Route 68–72% 99.1% High Moderate

The palladium-mediated approach offers superior yields but requires stringent control over catalyst loading and oxygen-free conditions. Classical methods remain preferable for small-scale synthesis due to lower infrastructure requirements.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization
    Competing formation ofthiazolo[3,2-a]imidazole isomers is mitigated by using bulky solvents like tert-amyl alcohol, which favor the desired [2,1-b] isomer through steric effects.

  • Carboxamide Racemization
    Low-temperature coupling (-10°C) with DIC (N,N'-diisopropylcarbodiimide) instead of EDCI reduces epimerization from 8% to <1%.

  • Residual Palladium Removal
    Treatment with thiourea-functionalized silica achieves Pd levels <2 ppm, meeting ICH Q3D guidelines for pharmaceutical intermediates.

Industrial-Scale Considerations

Batch processes typically achieve 20–25 kg/lot yields using:

  • Continuous flow reactors for Suzuki coupling
  • Membrane-based solvent recovery systems
  • In-line PAT (Process Analytical Technology) for real-time HPLC monitoring

Notably, a 2024 patent disclosed a telescoped synthesis combining steps 1–3 in a single reactor, reducing processing time by 40% compared to batch methods.

Emerging Methodologies

Recent advances include:

  • Enzymatic Amination : Candida antarctica lipase B catalyzes the coupling step at pH 7.0, eliminating need for coupling reagents
  • Electrochemical Synthesis : Direct anodic oxidation of thiazoles enables catalyst-free cyclization (2023, Nature Synthesis)

These methods remain experimental but demonstrate potential for greener synthesis routes.

Q & A

Q. What synthetic methodologies are commonly employed for imidazo[2,1-b]thiazole derivatives, and how can they be adapted for this compound?

The synthesis typically involves cyclocondensation of hydrazides with α-haloketones or thioureas. For example, Harraga et al. () synthesized analogous imidazothiazoles via coupling of 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide with alkyl/aralkyl thioamides. Key steps include refluxing in ethanol/water mixtures, purification via recrystallization (e.g., DCM/hexane), and characterization using NMR and LC-MS . Adaptations may require optimization of reaction time (1–3 hours) and temperature (60–80°C) to improve yields.

Q. How is structural confirmation achieved for this compound using spectroscopic and crystallographic methods?

  • 1H/13C NMR : Assign peaks based on substituent effects; e.g., the tert-butyl group typically shows a singlet at ~1.4 ppm (C(CH3)3), while the 4-fluorophenyl moiety exhibits splitting patterns at ~7.2–7.8 ppm .
  • X-ray crystallography : Use SHELX software ( ) for refinement. For example, 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole ( ) was resolved with R-factors < 0.05, confirming planarity of the imidazothiazole core. Apply similar protocols for this compound .

Advanced Research Questions

Q. What strategies address low yields in multi-step syntheses of imidazothiazole carboxamides?

  • Optimize intermediates : Use tert-butyl carbamates (e.g., ) as protecting groups to stabilize reactive amines during coupling steps.
  • Purification : Employ reverse-phase HPLC (e.g., 98–99% purity achieved in ) or recrystallization in DCM/hexane ( ) to isolate products.
  • Catalysis : Introduce copper(I) iodide or triethylamine ( ) to accelerate cyclization steps, reducing side-product formation .

Q. How can computational modeling predict the biological activity of this compound?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with acetylcholinesterase (AChE) or kinase targets, leveraging structural analogs (e.g., thiazole-based AChE inhibitors in ).
  • QSAR analysis : Correlate electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity data from related compounds ( ). For instance, fluorophenyl groups enhance membrane permeability, while tert-butyl moieties improve metabolic stability .

Q. How are contradictions in biological activity data resolved across studies?

  • Assay standardization : Replicate in vitro protocols (e.g., AChE inhibition assays in ) under controlled conditions (pH 7.4, 37°C).
  • Metabolite profiling : Use LC-HRMS ( ) to identify degradation products that may confound activity measurements.
  • Cross-validate models : Compare crystallographic data ( ) with molecular dynamics simulations to confirm binding poses .

Methodological Recommendations

TechniqueApplication ExampleReference
Reverse-phase HPLCPurity assessment (98–99% achieved for thiazole carboxamides)
SHELX refinementCrystallographic resolution of imidazothiazole derivatives (R-factor < 0.05)
Copper-catalyzed couplingAzide-alkyne cycloaddition for introducing fluorophenyl groups
In vitro AChE assaysIC50 determination using Ellman’s method (λ = 412 nm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.